![molecular formula C26H24ClN3O3 B2577802 1-(5-chloro-2-methoxyphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 942884-62-0](/img/structure/B2577802.png)

1-(5-chloro-2-methoxyphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

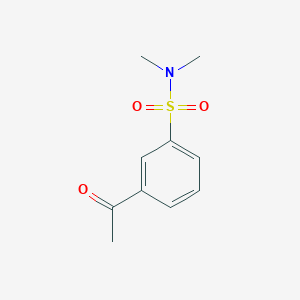

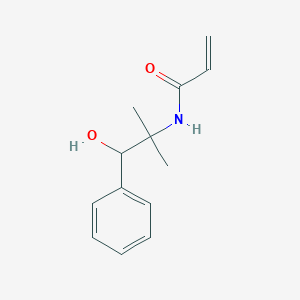

The compound “1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one” is a complex organic molecule. It contains several functional groups, including a benzimidazole ring, a pyrrolidinone ring, and methoxy and chloro substituents on phenyl rings .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzimidazole and pyrrolidinone rings would impart a certain degree of rigidity to the molecule, while the methoxy and chloro substituents could influence its electronic properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the pyrrolidinone ring might be susceptible to hydrolysis under acidic or basic conditions, while the benzimidazole ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar pyrrolidinone ring and the nonpolar benzimidazole ring could impact its solubility in different solvents .Aplicaciones Científicas De Investigación

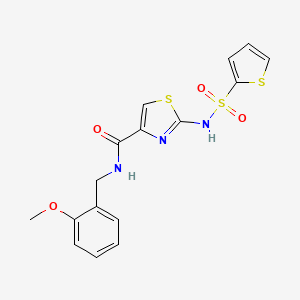

Chemical Synthesis and Characterization

The synthesis of novel chemical compounds, including derivatives similar to the one , involves intricate chemical reactions aimed at exploring their potential applications in various fields such as materials science, pharmaceuticals, and catalysis. For instance, the synthesis of 2-(2-Aminoanilino)cyclohepta[b]pyrroles and its reactions leading to novel systems like 5H-Cyclohepta[1′,2′: 4,5]pyrrolo[2,3-b][1,5]benzodiazepine showcases the exploration of antiaromatic systems and other novel chemical structures through synthetic chemistry (Abe et al., 1990). Similarly, the development of benzimidazolium salts and their palladium complexes highlights their potential in catalysis and the synthesis of biaryl compounds, demonstrating the versatility of benzimidazole derivatives in chemical reactions (Akkoç et al., 2016).

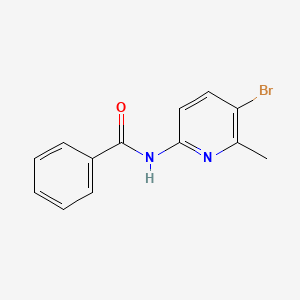

Biological and Pharmacological Research

Benzimidazole derivatives, including structures similar to the target compound, have been extensively studied for their biological and pharmacological properties. Research into these compounds has revealed their potential as antimicrobial agents, anticancer candidates, and in the study of their interactions with biological targets. For example, the investigation of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors provides insights into their anticancer properties through detailed molecular docking studies, highlighting their potential in the development of new cancer therapies (Karayel, 2021). Furthermore, the synthesis and evaluation of novel Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles for antitubercular activity emphasize the significance of structural modifications in enhancing pharmacological activity against specific diseases (Badiger & Khazi, 2013).

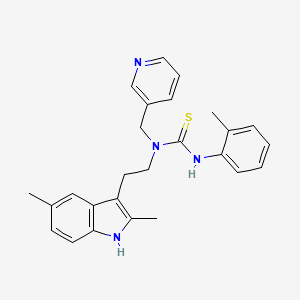

Materials Science and Engineering

The exploration of benzimidazole derivatives extends into materials science, where their unique properties are leveraged in the development of novel materials with specific functionalities. For instance, polyimides derived from diamine monomers containing benzimidazole units have demonstrated exceptional thermal and thermooxidative stability, making them suitable for applications requiring materials that withstand high temperatures (Zhang et al., 2005). Additionally, conducting polymers based on pyrrole and benzimidazole derivatives show promise due to their low oxidation potentials, which contribute to their stability and conductivity, offering potential applications in electronic devices and sensors (Sotzing et al., 1996).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-4-[1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClN3O3/c1-32-23-10-6-3-7-17(23)15-30-21-9-5-4-8-20(21)28-26(30)18-13-25(31)29(16-18)22-14-19(27)11-12-24(22)33-2/h3-12,14,18H,13,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCSBIRWHZEKLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea](/img/structure/B2577723.png)

![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one](/img/structure/B2577727.png)

![5-Chloro-6-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2577729.png)

![4-chloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2577732.png)

![5-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2577736.png)

![8-methoxy-3,5-dimethyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2577739.png)

![N-benzyl-3-oxo-2-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2577740.png)